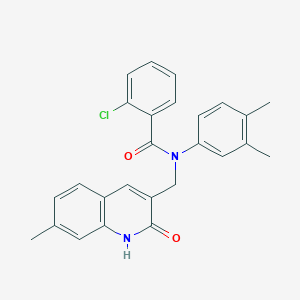![molecular formula C16H17NO5S B7701984 methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a derivative of the nonsteroidal anti-inflammatory drug, mefenamic acid, and has been shown to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound results in the anti-inflammatory and analgesic effects of the compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of COX-2, which is upregulated in various inflammatory diseases and cancers. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to exhibit a variety of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate. One potential direction is to investigate the use of this compound as a potential anticancer agent. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential use in combination with other anticancer agents. Another potential direction is to investigate the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies could explore the mechanism of action of this compound and its potential targets, which could lead to the development of more effective and specific drugs.
Méthodes De Synthèse
The synthesis of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate involves the reaction of mefenamic acid with benzylsulfonyl chloride and 2-methylphenol in the presence of a base. The reaction occurs in two steps, with the first step involving the formation of the benzylsulfonamide intermediate, which is then reacted with 2-methylphenol to form the final product, this compound.
Applications De Recherche Scientifique
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the treatment of various infections.
Propriétés
IUPAC Name |
methyl 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCITHJHYUNOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

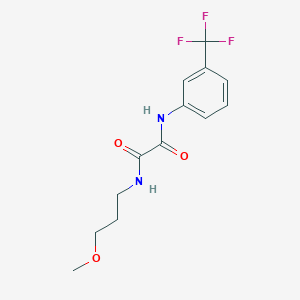
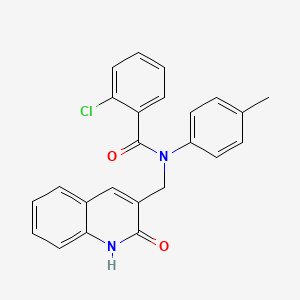
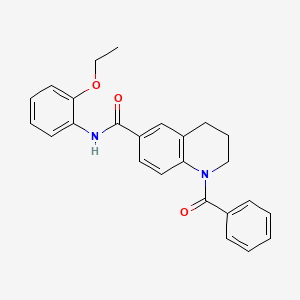
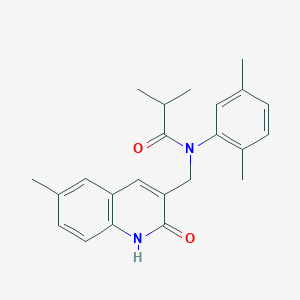
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
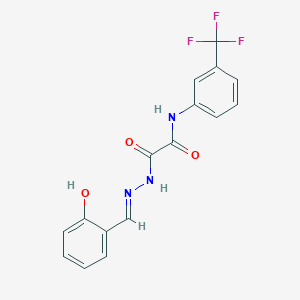
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
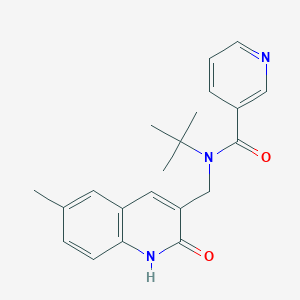
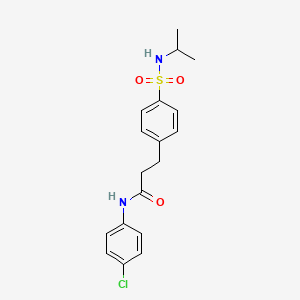
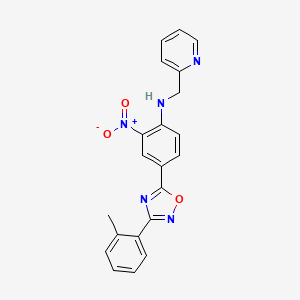
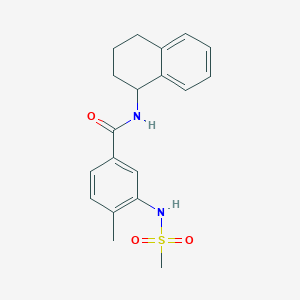
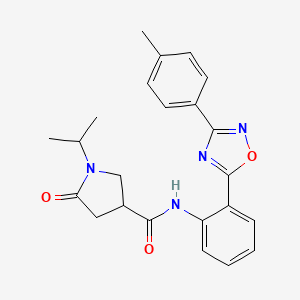
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
